molecular formula C11H18N2O B315364 (1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 774555-50-9

(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B315364
CAS No.: 774555-50-9
M. Wt: 194.27 g/mol
InChI Key: GZQMGHPPFDQVOY-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a pyrrole ring and a tetrahydrofuran ring connected via a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrrole-2-carbaldehyde
  • Tetrahydrofuran-2-carbaldehyde
  • (1-Methyl-1H-pyrrol-2-yl)methanamine

Uniqueness

(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to its combination of a pyrrole ring and a tetrahydrofuran ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11/h2,4,6,11-12H,3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQMGHPPFDQVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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